2-(Cyclopentylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethoxy)aniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It consists of a cyclopentylmethoxy group attached to an aniline group. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with cyclopentylmethanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Halogenated aniline (e.g., 2-chloroaniline) and cyclopentylmethanol.
Reagents: A base such as potassium carbonate or sodium hydroxide.
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(Cyclopentylmethoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethoxy)aniline: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentylmethoxy)benzene: Lacks the aniline group, making it less reactive in certain chemical reactions.
2-(Cyclopentylmethoxy)phenol: Contains a hydroxyl group instead of an aniline group, affecting its chemical properties.
Uniqueness
2-(Cyclopentylmethoxy)aniline is unique due to its specific combination of a cyclopentylmethoxy group and an aniline group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
2-(cyclopentylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSAVLKFSOXOTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599564 |
Source
|
Record name | 2-(Cyclopentylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-46-0 |
Source
|
Record name | 2-(Cyclopentylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.